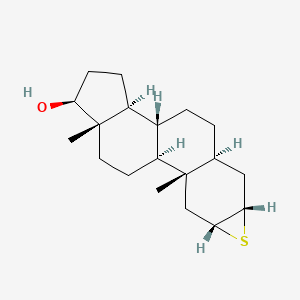

Epitiostanol

Vue d'ensemble

Description

Applications De Recherche Scientifique

Epitiostanol has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Epitiostanol primarily targets the Androgen Receptor (AR) and Estrogen Receptor (ER) . It acts as an agonist for the AR and an antagonist for the ER .

Mode of Action

This compound binds directly to the AR and ER . It activates the AR, leading to anabolic effects, and inhibits the ER, resulting in antiestrogenic effects . This dual action makes it potent as an antiestrogen and comparatively weak as an AAS .

Biochemical Pathways

The mechanism of action of this compound in breast cancer is multimodal . It directly suppresses tumor growth through activation of the AR and inhibition of the ER . In premenopausal women, it additionally acts as an antigonadotropin, reducing systemic estrogen levels via AR activation and consequent suppression of the hypothalamic-pituitary-gonadal axis .

Pharmacokinetics

This compound shows poor bioavailability and weak therapeutic efficacy when taken orally due to extensive first-pass metabolism . As such, it must be administered via intramuscular injection .

Result of Action

The activation of the AR and inhibition of the ER by this compound leads to the suppression of tumor growth . This is particularly effective in the treatment of breast cancer . Additionally, it reduces systemic estrogen levels in premenopausal women, which can have beneficial effects in certain conditions .

Analyse Biochimique

Biochemical Properties

Epitiostanol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds directly to the androgen receptor (AR) and estrogen receptor (ER), acting as an agonist and antagonist, respectively . This dual interaction allows this compound to exert its antiestrogenic effects by inhibiting the ER and promoting anabolic activity through AR activation. Additionally, this compound has been found to influence the hypothalamic-pituitary-gonadal axis, reducing systemic estrogen levels .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to suppress tumor growth in breast cancer cells by inhibiting estrogen-driven proliferation . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. By binding to the AR, it promotes protein synthesis and muscle growth, which can be beneficial in counteracting muscle wasting in cancer patients . Furthermore, this compound may induce apoptosis, or programmed cell death, in cancer cells, contributing to its anticancer potential .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. This compound binds to the AR and ER, where it acts as an agonist and antagonist, respectively . This binding leads to the suppression of tumor growth through AR activation and ER inhibition. In premenopausal women, this compound also acts as an antigonadotropin, reducing systemic estrogen levels via AR activation and consequent suppression of the hypothalamic-pituitary-gonadal axis . Additionally, this compound has been found to increase the biosynthesis of hepcidin, a regulatory peptide hormone involved in iron homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound shows poor bioavailability and weak therapeutic efficacy when taken orally due to extensive first-pass metabolism . Therefore, it is typically administered via intramuscular injection. Over time, this compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that this compound can induce intrahepatic cholestasis, a condition characterized by impaired bile flow, in some cases . This condition can lead to liver dysfunction and other adverse effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to be effective in reducing tumor growth and promoting anabolic activity . At higher doses, this compound can cause toxic or adverse effects, such as virilizing side effects in women, including acne, hirsutism, and voice changes . The threshold effects observed in these studies highlight the importance of carefully managing the dosage to optimize therapeutic benefits while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors. Similarly to testosterone, this compound shows poor bioavailability when taken orally due to extensive first-pass metabolism . It is metabolized in the liver, where it undergoes various enzymatic reactions. This compound has been found to increase the biosynthesis of hepcidin, a regulatory peptide hormone involved in iron homeostasis . This interaction with the hepcidin pathway highlights the compound’s role in regulating iron metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It binds to the AR and ER, allowing it to exert its effects on target cells . This compound is also transported in the lymphatic system, where it is associated with the core lipids of chylomicrons and very low-density lipoproteins (VLDL) . This transport mechanism allows this compound to reach its target tissues and exert its therapeutic effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound binds to the AR and ER, which are located in the cytoplasm and nucleus of target cells . This binding interaction allows this compound to modulate gene expression and cellular signaling pathways. Additionally, this compound’s interaction with the hepcidin pathway suggests its involvement in the regulation of iron metabolism at the subcellular level .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'épitiostanol est synthétisé par un procédé en plusieurs étapes à partir de la dihydrotestostéroneCeci est généralement réalisé par réaction de la dihydrotestostérone avec des réactifs contenant du soufre dans des conditions spécifiques .

Méthodes de production industrielle

La production industrielle de l'épitiostanol implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté élevée. Le procédé comprend des étapes de purification rigoureuses pour éliminer toute impureté et garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

L'épitiostanol subit diverses réactions chimiques, notamment :

Oxydation : L'épitiostanol peut être oxydé pour former de l'épitiostanol sulfoxyde.

Réduction : Les réactions de réduction peuvent reconvertir l'épitiostanol en sa dihydrotestostérone parentale.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels à des positions spécifiques sur le squelette stéroïdien.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers agents halogénants et nucléophiles sont utilisés en fonction de la substitution désirée.

Principaux produits formés

Epitiostanol sulfoxyde : Formé par oxydation.

Dihydrotestostérone : Formé par réduction.

Dérivés de l'épitiostanol substitué : Formés par réactions de substitution.

Applications de la recherche scientifique

L'épitiostanol a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la chimie et les réactions des stéroïdes.

Biologie : Investigated for its effects on cellular processes and hormone regulation.

Médecine : Principalement utilisé comme agent antinéoplasique pour le traitement du cancer du sein.

Mécanisme d'action

L'épitiostanol exerce ses effets par plusieurs mécanismes :

Liaison aux récepteurs des androgènes : Agit comme un agoniste, favorisant les effets anabolisants.

Liaison aux récepteurs des œstrogènes : Agit comme un antagoniste, inhibant les processus médiés par les œstrogènes.

Effets antigonadotropes : Réduit les niveaux d'œstrogènes systémiques en supprimant l'axe hypothalamo-hypophyso-gonadique

Comparaison Avec Des Composés Similaires

Composés similaires

Mépitiostane : Une prodrogue active par voie orale de l'épitiostanol avec une substitution éther méthoxycyclopentane C17α.

Dihydrotestostérone : Le composé parent à partir duquel l'épitiostanol est dérivé.

Unicité de l'épitiostanol

L'épitiostanol est unique parmi les stéroïdes anabolisants-androgènes en raison de sa double action d'antiestrogène et d'agent anabolisant. Sa capacité à se lier aux récepteurs des androgènes et des œstrogènes le distingue des autres stéroïdes, ce qui le rend particulièrement efficace dans le traitement des cancers hormono-dépendants .

Propriétés

IUPAC Name |

(1S,2S,4R,6S,8S,11R,12S,15S,16S)-2,16-dimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30OS/c1-18-8-7-14-12(13(18)5-6-17(18)20)4-3-11-9-15-16(21-15)10-19(11,14)2/h11-17,20H,3-10H2,1-2H3/t11-,12-,13-,14-,15-,16+,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMLHUPNRURLOK-XGRAFVIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4C3(CC5C(C4)S5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C[C@@H]5[C@H](C4)S5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045367 | |

| Record name | Epitiostanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2363-58-8 | |

| Record name | Epitiostanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2363-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epitiostanol [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002363588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epitiostanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPITIOSTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE7586973L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-chloro-3-[2-[(4-chlorophenyl)methyl]-4-phenylpyrazol-3-yl]-1H-indol-2-yl]-[(3R)-3-[3-(dimethylamino)propyl-methylamino]pyrrolidin-1-yl]methanone](/img/structure/B1193869.png)

![2-[2-[[4-[(E)-2-[4-(dicyanomethylidene)chromen-2-yl]ethenyl]phenyl]carbamoyloxy]ethyldisulfanyl]oxyethyl [2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] carbonate](/img/structure/B1193872.png)

![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide](/img/structure/B1193876.png)